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molecular formula C16H19BrFN3O2S B1286095 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine CAS No. 799842-07-2

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine

Cat. No. B1286095
M. Wt: 416.3 g/mol
InChI Key: PHEVHIWIKJRWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376397B2

Procedure details

N-(4-(4-fluorophenyl)-5-methyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (112.5 mg, 0.33 mmol, 1 equiv.) and N-bromosuccinimide (NBS) (126 mg, 0.72 mmol, 2.1 equiv.) were dissolved in 2 mL of acetonitrile. The mixture was irradiated with light of a wavelength A=310 nm for 4 hours at ambient temperature (about 20° C.). Then, water (10 mL) was added and the mixture was extracted with CH2Cl2 (3×10 mL). The combined organic phases were washed with 10 mL of brine, and the obtained solution was dried with Na2SO4. Solvent was removed under the reduced pressure to give 138.6 mg of crude N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (II), which contained 93% of N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (II) as determined by 1H-NMR integral. This product can be further purified by crystallization from MTBE/hexane mixture to afford pure material.
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH3:14])=[C:12]([CH:15]([CH3:17])[CH3:16])[N:11]=[C:10]([N:18]([CH3:23])[S:19]([CH3:22])(=[O:21])=[O:20])[N:9]=2)=[CH:4][CH:3]=1.[Br:24]N1C(=O)CCC1=O.O>C(#N)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:13]([CH2:14][Br:24])=[C:12]([CH:15]([CH3:17])[CH3:16])[N:11]=[C:10]([N:18]([CH3:23])[S:19]([CH3:22])(=[O:21])=[O:20])[N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
112.5 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1C)C(C)C)N(S(=O)(=O)C)C
Name
Quantity
126 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was irradiated with light of a wavelength A=310 nm for 4 hours at ambient temperature (about 20° C.)
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (3×10 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with 10 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the obtained solution was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under the reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1CBr)C(C)C)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 138.6 mg
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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